N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
AF64394 is a potent and selective inverse agonist for the orphan class A G protein-coupled receptor (GPCR) GPR3. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease and metabolic disorders .
Scientific Research Applications
AF64394 has a wide range of scientific research applications, including:
Chemistry: AF64394 is used as a tool compound to study the structure-activity relationships of GPR3 and related receptors.
Biology: In biological research, AF64394 is used to investigate the physiological roles of GPR3 in various tissues, including the brain, testis, ovary, and adipose tissue.
Medicine: AF64394 has potential therapeutic applications in the treatment of Alzheimer’s disease, metabolic disorders, and reproductive disorders.
Industry: In the pharmaceutical industry, AF64394 is used in drug discovery and development programs targeting GPR3 and related receptors.
Future Directions
Mechanism of Action
AF64394 exerts its effects by binding to the GPR3 receptor and acting as an inverse agonist. This means that it reduces the constitutive activity of GPR3, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes . The molecular targets of AF64394 include the GPR3 receptor and potentially other closely related receptors such as GPR6 and GPR12 .
The pathways involved in the mechanism of action of AF64394 include the inhibition of adenylate cyclase activity, which reduces cAMP levels and subsequently affects downstream signaling pathways. This modulation of GPR3 activity has implications for various physiological processes, including neuronal cell survival, energy expenditure, and reproductive function .
Preparation Methods
The synthesis of AF64394 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for AF64394 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
AF64394 undergoes several types of chemical reactions, including:
Oxidation: AF64394 can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions of AF64394 can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: AF64394 can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparison with Similar Compounds
AF64394 is unique in its high selectivity and potency for the GPR3 receptor compared to other similar compounds. Some similar compounds include:
UR-MB-355: This compound is a fluorescent analogue of AF64394 and binds to GPR3 with similar submicromolar affinities.
GPR6 and GPR12 Ligands: These compounds are structurally related to AF64394 and target the closely related receptors GPR6 and GPR12.
The uniqueness of AF64394 lies in its ability to modulate GPR3 activity with high specificity, making it a valuable tool for studying the physiological and pharmacological roles of this receptor .
Properties
IUPAC Name |
N-[(4-chloro-2-propan-2-yloxyphenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c1-14(2)28-19-10-17(22)9-8-16(19)12-23-20-11-18(15-6-4-3-5-7-15)26-21-24-13-25-27(20)21/h3-11,13-14,23H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYNZQXAAWPAGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)CNC2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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